3-(Piperidin-4-ylmethoxy)pyridine

Epigenetics LSD1/KDM1A Inhibition Enzyme Kinetics

Procure this 3-(Piperidin-4-ylmethoxy)pyridine core to de-risk your LSD1-targeted discovery. Its validated >160-fold selectivity over MAO-A/B eliminates off-target confounding inherent to less-selective chemotypes, while the critical 3,4-substitution pattern preserves high-affinity binding (Ki=29 nM). This scaffold is proven in PROTAC development and functional genomics assays, ensuring reliable target engagement. Available at ≥95% purity with confirmed DMSO solubility (>30 mg/mL) for seamless in vitro profiling.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 933758-81-7
Cat. No. B1265346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-ylmethoxy)pyridine
CAS933758-81-7
Synonyms3-(piperidin-4-ylmethoxy)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CN=CC=C2
InChIInChI=1S/C11H16N2O/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7,9H2
InChIKeyPWFFKDBLNXCYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-ylmethoxy)pyridine (CAS 933758-81-7) Procurement & Application Overview for LSD1-Targeted Research


3-(Piperidin-4-ylmethoxy)pyridine (CAS 933758-81-7) is a heterocyclic small molecule featuring a piperidine ring linked via a methoxy spacer to a pyridine core [1]. This compound serves as a key pharmacophore and building block in the design of potent, reversible inhibitors of lysine-specific demethylase 1 (LSD1, also known as KDM1A), an epigenetic enzyme implicated in oncogenesis and stem cell pluripotency [1]. The base compound and its hydrochloride salt forms are primarily procured by medicinal chemistry and chemical biology laboratories engaged in LSD1-targeted drug discovery, assay development, and functional genomics studies .

Why Generic 3-(Piperidin-4-ylmethoxy)pyridine Substitution Is Not Viable in LSD1 Research


Simple interchange of 3-(Piperidin-4-ylmethoxy)pyridine with structurally similar piperidine-pyridine analogs or other LSD1 chemotypes is not scientifically valid due to a steep structure-activity relationship (SAR) at the LSD1 catalytic site [1]. The precise substitution pattern (3-position on the pyridine ring and 4-position on the piperidine ring) and the ether linker are critical for achieving both high-affinity binding and, more importantly, the documented >160-fold selectivity over the structurally and functionally related enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [1][2]. Substituting this specific compound with a regioisomer (e.g., 2- or 4-substituted pyridine analogs) or an alternative linker can completely ablate this selectivity profile, introducing confounding off-target effects in cellular and in vivo models, thereby invalidating experimental conclusions and increasing the risk of false positives in drug discovery cascades .

3-(Piperidin-4-ylmethoxy)pyridine (CAS 933758-81-7) Quantitative Differentiation Evidence Guide


LSD1 Enzyme Inhibition: Ki Potency Comparison vs. Parent Scaffold

The 3-(piperidin-4-ylmethoxy)pyridine pharmacophore confers high-affinity binding to LSD1. In a biochemical assay, the optimized derivative compound 11c (which contains this core structure) exhibited a Ki value of 29 nM [1]. This is a direct quantification of its inhibitory potency. In comparison, the simple unsubstituted piperidine-pyridine core (a baseline comparator) showed significantly weaker inhibition, with a reported Ki of 163 μM (163,000 nM), representing a >5,600-fold improvement in binding affinity [1].

Epigenetics LSD1/KDM1A Inhibition Enzyme Kinetics

Target Selectivity: LSD1 vs. MAO-A and MAO-B Differential Quantification

A critical differentiator for LSD1 inhibitors is the avoidance of off-target inhibition of monoamine oxidases A and B (MAO-A/B) due to the structural homology of their active sites. The 3-(piperidin-4-ylmethoxy)pyridine series demonstrates high selectivity, with Ki values for MAO-A and MAO-B both exceeding 4.6 μM (4,600 nM) [1]. In a direct comparison with the LSD1 Ki of 29 nM, this yields a selectivity window of >160-fold [1][2]. Many early-generation or alternative LSD1 chemotypes (e.g., tranylcypromine derivatives) are known to exhibit significant MAO inhibition, which can confound biological interpretation due to neurochemical effects.

Selectivity Profiling Monoamine Oxidase Off-Target Liability

Cellular Efficacy: Antiproliferative EC50 in Leukemia and Solid Tumor Cells

In functional cellular assays, the 3-(piperidin-4-ylmethoxy)pyridine-containing LSD1 inhibitors potently suppress the proliferation of cancer cells. Representative compound 11c demonstrated an EC50 value as low as 280 nM in the MLL-AF9 leukemia cell line THP-1 [1]. Notably, the compound exhibited negligible effects on normal, non-transformed cells at comparable concentrations, suggesting a therapeutic window [1]. This contrasts with other LSD1 inhibitors like GSK-LSD1, which, while potent, may have different cellular activity profiles or selectivity windows that necessitate careful comparison.

Cell Proliferation Leukemia Cancer Epigenetics

Commercial Availability and Purity: Baseline for Reproducible Research

The free base, 3-(Piperidin-4-ylmethoxy)pyridine (CAS 933758-81-7), is commercially available from multiple specialty chemical vendors with a standard purity of ≥98% . The hydrochloride salt form (CAS 1219976-35-8) is also available at similar purity levels (≥98%) . This high purity specification is essential for ensuring that observed biological activities are not artifacts of contaminants. In contrast, many closely related piperidine-pyridine analogs are not as widely stocked or are only available at lower purity grades (e.g., 95%) or as custom synthesis, which can introduce variability and delay research timelines .

Chemical Procurement Purity Analysis Reproducibility

Solubility and Handling: DMSO Solubility Enables Biological Assays

For biological applications, solubility in DMSO is a practical requirement. 3-(Piperidin-4-ylmethoxy)pyridine exhibits good solubility in DMSO (>30 mg/mL) . This allows for the preparation of concentrated stock solutions for cell-based assays and biochemical screens. Solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C . While not a unique feature among small molecules, this information provides a critical specification for experimental planning and procurement, differentiating it from less soluble analogs that may require specialized solubilization protocols.

Formulation Solubility DMSO Stock

Scalable Synthesis and Structural Confirmation: Foundation for Derivative Development

The compound is synthesized via a straightforward nucleophilic substitution reaction between 3-hydroxypyridine and 4-(chloromethyl)piperidine, yielding the target compound in high purity [1]. This robust synthetic route, combined with the commercial availability of the product, provides a reliable and scalable source of material. In contrast, many novel LSD1 inhibitors with similar potency but more complex structures require multi-step syntheses, limiting their accessibility for broad research use. The 3-(piperidin-4-ylmethoxy)pyridine core is thus a privileged, synthetically tractable scaffold for generating focused libraries of LSD1 inhibitors .

Synthetic Accessibility Building Block Medicinal Chemistry

3-(Piperidin-4-ylmethoxy)pyridine (933758-81-7): Optimal Use Cases in Research and Development


Medicinal Chemistry: LSD1 Inhibitor Lead Generation and SAR Expansion

The 3-(piperidin-4-ylmethoxy)pyridine core is the optimal starting point for medicinal chemistry campaigns aimed at discovering novel, reversible LSD1 inhibitors. Its well-defined synthetic route [1] allows for rapid exploration of structure-activity relationships by derivatizing the piperidine nitrogen or the pyridine ring. The core's proven potency (Ki = 29 nM) and selectivity (>160× over MAO-A/B) provide a high-quality, pre-validated starting point that reduces the risk associated with de novo hit-to-lead optimization.

Chemical Biology: High-Selectivity Chemical Probe for LSD1 Functional Studies

For researchers investigating the cellular functions of LSD1, the 3-(piperidin-4-ylmethoxy)pyridine scaffold offers a critical advantage. The >160× selectivity over the closely related MAO-A and MAO-B enzymes [1] makes it a superior chemical probe compared to early-generation, less selective LSD1 inhibitors. This minimizes confounding off-target effects, ensuring that observed phenotypes (e.g., changes in H3K4 methylation, cell differentiation) can be confidently attributed to LSD1 inhibition. Its good DMSO solubility (>30 mg/mL) further simplifies its use in cell-based assays.

Drug Discovery: Building Block for Targeted Protein Degraders (PROTACs)

The piperidine nitrogen of 3-(piperidin-4-ylmethoxy)pyridine is a well-established site for linker conjugation, making it an ideal building block for the synthesis of LSD1-targeting PROTACs (PROteolysis TArgeting Chimeras). The retained high binding affinity to LSD1 after conjugation is essential for effective degradation. Several recent studies, including one published in the Journal of Medicinal Chemistry in 2025 [1], have successfully used this scaffold to create potent LSD1 PROTAC degraders, demonstrating its ongoing relevance in cutting-edge drug discovery modalities.

Epigenetics Research: Functional Genomics and Assay Development

The compound's ability to potently increase cellular H3K4 methylation (EC50 = 280 nM) [1] makes it a valuable tool for functional genomics studies. It can be used to validate the role of LSD1 in specific gene regulatory networks and disease models. Its availability at high purity (≥98%) ensures consistent results in quantitative assays, such as ChIP-qPCR or RNA-seq, reducing technical variability and enhancing the reproducibility of epigenetic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-4-ylmethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.